4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and propargyl bromide.
Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting 4-iodoaniline with a suitable reagent like hydrazine hydrate under reflux conditions.
Alkylation: The resulting pyrazole intermediate is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Sonogashira coupling partners.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while cycloaddition reactions can produce triazole-containing compounds.
Scientific Research Applications
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Uniqueness
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding. This property can be exploited in the design of new materials and drugs with enhanced properties.
Properties
Molecular Formula |
C12H9IN2 |
---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
4-(4-iodophenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C12H9IN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2 |
InChI Key |
VGHVTSDWABWANK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=N1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.